molecular formula C13H21BF2O2 B8120236 (4,4-Difluorocyclohexen-1-yl)methylboronic acid pinacol ester

(4,4-Difluorocyclohexen-1-yl)methylboronic acid pinacol ester

Cat. No.: B8120236
M. Wt: 258.11 g/mol
InChI Key: CORFNXHHWZOOFZ-UHFFFAOYSA-N
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Description

(4,4-Difluorocyclohexen-1-yl)methylboronic acid pinacol ester is an organoboron compound that features a boronic ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Difluorocyclohexen-1-yl)methylboronic acid pinacol ester typically involves a multi-step process. One common method includes the reaction of 4,4-difluorocyclohexene with a boronic acid derivative under specific conditions to form the desired boronic ester. The reaction conditions often require the use of a catalyst and controlled temperature to ensure the formation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of the process, ensuring consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(4,4-Difluorocyclohexen-1-yl)methylboronic acid pinacol ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the boronic ester into different functional groups.

    Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions produce boronic acids.

Scientific Research Applications

(4,4-Difluorocyclohexen-1-yl)methylboronic acid pinacol ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.

    Biology: The compound can be used to modify biomolecules for studying biological processes.

    Industry: The compound is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (4,4-Difluorocyclohexen-1-yl)methylboronic acid pinacol ester involves its ability to form stable complexes with various substrates. The boronic ester group can interact with nucleophiles, electrophiles, and other reactive species, facilitating a range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other boronic esters such as:

Uniqueness

What sets (4,4-Difluorocyclohexen-1-yl)methylboronic acid pinacol ester apart is its unique structure, which includes a difluorocyclohexene moiety. This structural feature imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and materials science.

Properties

IUPAC Name

2-[(4,4-difluorocyclohexen-1-yl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BF2O2/c1-11(2)12(3,4)18-14(17-11)9-10-5-7-13(15,16)8-6-10/h5H,6-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORFNXHHWZOOFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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